![molecular formula C19H15N3O2S2 B2978946 N-benzyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111160-60-1](/img/structure/B2978946.png)

N-benzyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure made up of a benzene ring fused to a pyrimidine ring . Quinazoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Synthesis Analysis

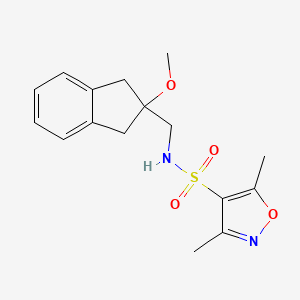

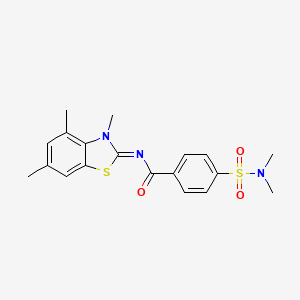

While the specific synthesis process for this compound is not available, quinazoline derivatives are often synthesized via reactions involving hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups, including a carboxamide group and a thiazolo group. These groups can participate in various chemical reactions and can significantly influence the compound’s physical and chemical properties .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Biological Activity

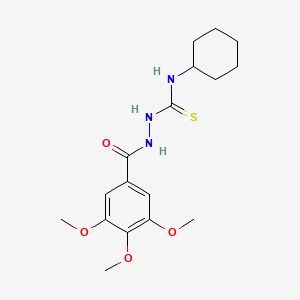

The synthesis of benzimidazo[1,2-c]quinazoline derivatives, a class to which our compound of interest is closely related, has been reported for their potential biological activities. These compounds have been explored for various biological effects, including antihypertensive, alpha-1-adrenoceptor antagonism, and antiallergic and antiasthmatic effects. The synthesis involves cyclization and alkylation steps to produce S-alkyl derivatives, indicating a methodological approach for generating compounds with potential pharmacological properties (Ivachtchenko, Kovalenko, & Drushlyak, 2002).

Combinatorial Chemistry for Drug Discovery

Another study focused on the liquid-phase synthesis of combinatorial libraries of disubstituted and trisubstituted quinazoline derivatives. This research underscores the importance of quinazoline compounds in drug discovery, leveraging combinatorial chemistry techniques to generate a vast array of compounds for biological screening. Such approaches are crucial for identifying lead compounds in pharmaceutical research (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

Angiotensin II Receptor Antagonism

The design and synthesis of benzimidazole derivatives bearing quinazoline rings have been explored for their angiotensin II receptor antagonistic activities. These compounds were evaluated both in vitro and in vivo for their potential to inhibit the angiotensin II-induced pressor response, a key target in the management of hypertension. Such studies highlight the therapeutic potential of quinazoline derivatives in cardiovascular diseases (Kohara et al., 1996).

Novel Synthetic Routes and Antimicrobial Activity

Research into the synthesis of heterocyclic skeletons by reacting N-(2-cyanophenyl)benzimidoyl chloride with thioamides demonstrates innovative approaches to generating quinazoline and related compounds. Such studies not only expand the chemical space of heterocyclic compounds but also explore their potential applications, including antimicrobial activities (Fathalla & Pazdera, 2002).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S2/c1-11-7-8-14-13(9-11)17(23)21-16-15(26-19(25)22(14)16)18(24)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,20,24)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCLNWAUBYRZON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCC4=CC=CC=C4)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1H-benzo[d]imidazol-5-yl 2,2-diphenylacetate](/img/structure/B2978865.png)

![4-butoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2978867.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2978868.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2978871.png)

![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B2978872.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-ethylbenzenesulfonamide](/img/structure/B2978883.png)

![8-(4-fluorophenyl)-N-(3-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978885.png)